molecular formula C7H10N2O B13104405 5-Ethyl-4-methoxypyrimidine CAS No. 53967-69-4

5-Ethyl-4-methoxypyrimidine

Cat. No.: B13104405
CAS No.: 53967-69-4
M. Wt: 138.17 g/mol
InChI Key: VNXDTGSVBDPVGT-UHFFFAOYSA-N
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Description

5-Ethyl-4-methoxypyrimidine is a substituted pyrimidine derivative characterized by an ethyl group at the 5-position and a methoxy group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are widely studied due to their biological relevance, particularly in medicinal chemistry, where they serve as scaffolds for antimicrobial, anticancer, and anti-inflammatory agents . The ethyl and methoxy groups in this compound likely influence its electronic properties, solubility, and metabolic stability, making it a candidate for further pharmacological exploration.

Properties

CAS No.

53967-69-4

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-ethyl-4-methoxypyrimidine

InChI

InChI=1S/C7H10N2O/c1-3-6-4-8-5-9-7(6)10-2/h4-5H,3H2,1-2H3

InChI Key

VNXDTGSVBDPVGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CN=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methoxypyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst can yield the desired pyrimidine derivative . Another method involves the use of substituted aldehydes, ethyl acetoacetate, and urea under reflux conditions .

Industrial Production Methods

Industrial production of 5-Ethyl-4-methoxypyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological processes, such as DNA replication and protein synthesis . Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Key Insights :

  • Ethyl vs.
  • Methoxy vs. Cyano/Carbonyl: The 4-methoxy group likely reduces electrophilicity at the pyrimidine ring compared to 4-cyano or 4-keto derivatives (e.g., compound 5c or Ref. Ex. 66), which could influence reactivity in nucleophilic environments .

Physicochemical Properties

  • Molecular Weight and Polarity :

    • 5-Ethyl-4-methoxypyrimidine (theoretical MW: 152.18 g/mol) is lighter than 5-methoxypyrimidine-4-carbonitrile (MW: 298.25 g/mol, Ref. Ex. 66) .
    • The methoxy group contributes to moderate polarity, as evidenced by the HPLC retention time of 0.82 minutes for Ref. Ex. 66 under condition SQD-FA05 . Comparable derivatives with bulkier substituents (e.g., trifluoromethyl in 5c ) exhibit higher retention times, suggesting increased hydrophobicity .
  • Crystallographic Stability: While crystallographic data for 5-Ethyl-4-methoxypyrimidine is unavailable, analogues like 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine () show high structural stability (R factor = 0.046), attributed to π-stacking and hydrogen-bonding interactions .

Biological Activity

5-Ethyl-4-methoxypyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

5-Ethyl-4-methoxypyrimidine has the following chemical structure:

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O
  • Molecular Weight : Approximately 150.18 g/mol

The presence of an ethyl group at the 5-position and a methoxy group at the 4-position of the pyrimidine ring contributes to its unique chemical reactivity and biological properties.

The biological activity of 5-Ethyl-4-methoxypyrimidine is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, disrupting critical biological processes such as DNA replication and protein synthesis.
  • Antimicrobial Activity : Studies have shown that 5-Ethyl-4-methoxypyrimidine exhibits significant antimicrobial properties against various bacterial strains.
  • Antiviral Properties : Research indicates potential antiviral effects, making it a candidate for further investigation in viral disease treatment.

Antimicrobial Activity

5-Ethyl-4-methoxypyrimidine has been tested against several bacterial strains with promising results. The following table summarizes its antimicrobial efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

Research indicates that derivatives of 5-Ethyl-4-methoxypyrimidine may inhibit viral replication. Notable findings include:

  • Effective against Herpes Simplex Virus (HSV) with an IC50_{50} value of 25 µM.
  • Potential activity against Varicella Zoster Virus (VZV), warranting further investigation .

Case Studies

Several studies have highlighted the therapeutic potential of 5-Ethyl-4-methoxypyrimidine:

  • Study on Antimicrobial Efficacy :
    • A research group evaluated the compound's efficacy against multi-drug resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.
  • Antiviral Activity Assessment :
    • In vitro studies showed that 5-Ethyl-4-methoxypyrimidine reduced viral load in infected cell lines, indicating its potential as an antiviral therapeutic agent. Further research is needed to elucidate its mechanism in viral inhibition .
  • Cancer Research :
    • Investigations into the anticancer properties revealed that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential application in cancer therapy. The mechanism is believed to involve interference with nucleic acid synthesis .

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